![molecular formula C21H16N4O2 B2397506 (3-甲基苯基){3-[4-(2-嘧啶氧基)苯基]-1H-吡唑-1-基}甲酮 CAS No. 321998-89-4](/img/structure/B2397506.png)
(3-甲基苯基){3-[4-(2-嘧啶氧基)苯基]-1H-吡唑-1-基}甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP belongs to the class of pyrazolone derivatives and has been shown to exhibit a variety of biological activities.
作用机制
The mechanism of action of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has been shown to reduce inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is its potential as a novel anti-inflammatory and anti-cancer agent. Additionally, (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is relatively easy to synthesize and can be obtained in high yields. However, one limitation of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research involving (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone. One area of interest is the development of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone and to identify potential targets for therapeutic intervention. Finally, studies are needed to evaluate the safety and efficacy of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone in clinical trials.
合成方法
The synthesis of (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone can be achieved through a multi-step process involving the reaction of 3-methylacetophenone with hydrazine hydrate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This intermediate is then reacted with 4-(2-pyrimidinyloxy)benzaldehyde in the presence of acetic acid to yield (3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone.
科学研究应用
光电器件
该化合物是一种基于三苯胺 (TPA) 结构单元的星形 π 共轭分子。 由于其良好的电子给体特性,它被广泛应用于光电器件 .
抗氧化活性
该化合物已被合成并评估其抗氧化活性。 它具有良好的自由基清除活性,其中一半比作为标准品的抗坏血酸更有效 .
抗癌活性
该化合物的几种衍生物在 RKO 细胞系中被证明具有细胞毒性。特别地,一种衍生物对 RKO 细胞表现出 9.9±1.1 μM 的 IC50 值。 自噬蛋白被激活作为一种生存机制,而主要的死亡途径是 p53 介导的凋亡 .
抗炎活性
嘧啶类化合物,包括该化合物,具有多种生物活性,包括抗炎作用。 嘧啶类化合物的抗炎作用归因于它们对某些重要炎症介质的表达和活性的抑制作用 .
电子结构修饰
该化合物的电子结构首次通过光电子能谱 (PES) 和近边 X 射线吸收精细结构 (NEXAFS) 光谱在气相中进行了研究。 密度泛函理论 (DFT) 计算与实验光谱相结合,提供了对分子电子结构的全面描述 .
衍生物的合成
该化合物可用作合成各种衍生物的结构单元,这些衍生物可能具有不同的性质和应用。 例如,已合成了一些基于熊果酸的 1,2,4-三唑并[1,5-a]嘧啶,它们有可能用作抗炎剂 .
属性
IUPAC Name |
(3-methylphenyl)-[3-(4-pyrimidin-2-yloxyphenyl)pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-15-4-2-5-17(14-15)20(26)25-13-10-19(24-25)16-6-8-18(9-7-16)27-21-22-11-3-12-23-21/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSMQFTZAMHNNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OC4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

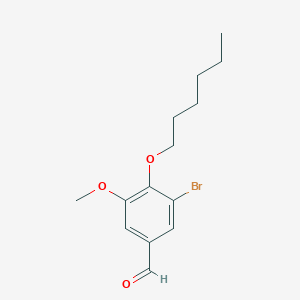


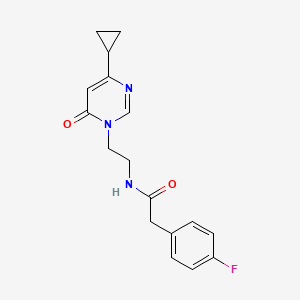
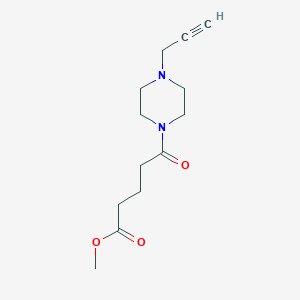
![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2397433.png)
methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)

![N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2397439.png)
![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)
![1-(3,4-Dimethylphenyl)-4-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2397442.png)
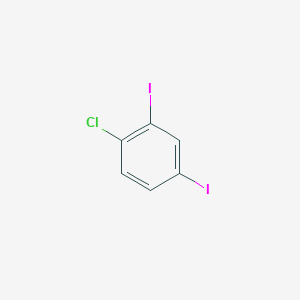
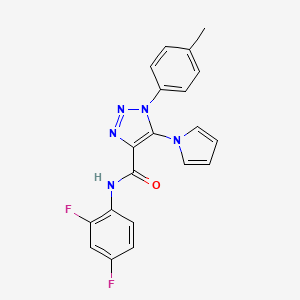
![N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2397446.png)